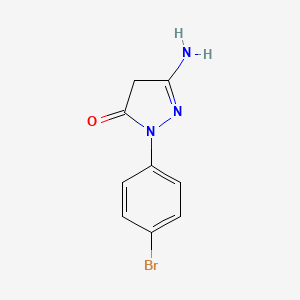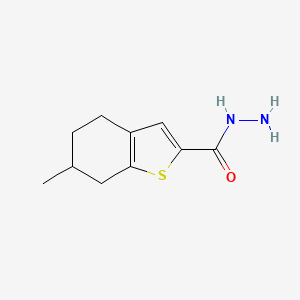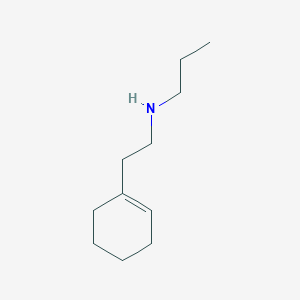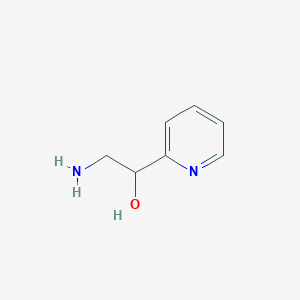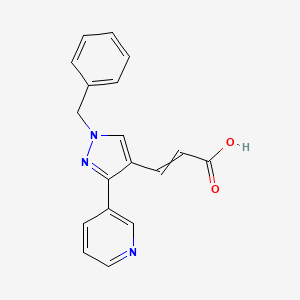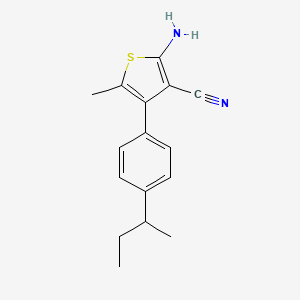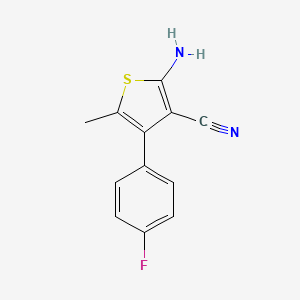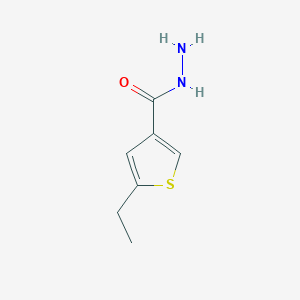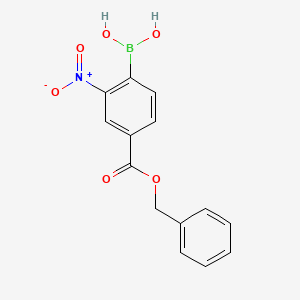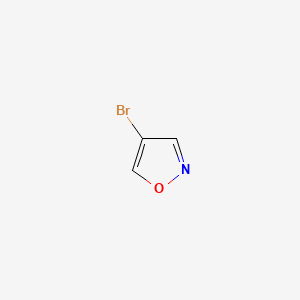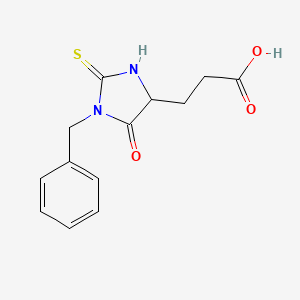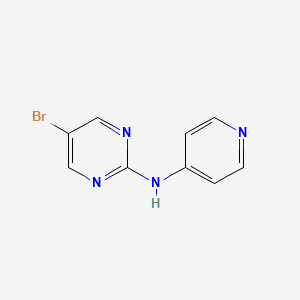
5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-(pyridin-4-yl)pyrimidin-2-amine is a compound that belongs to the class of nitrogen-containing heterocycles known as pyrimidines. These compounds are of significant interest due to their wide range of applications in pharmaceutical and chemical fields. The presence of bromine and pyridinyl substituents on the pyrimidine ring can potentially influence the chemical reactivity and physical properties of the molecule, making it a valuable intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the reaction of α-bromoketones with 2-aminopyridine can lead to the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines under different conditions . Although the exact synthesis of 5-Bromo-N-(pyridin-4-yl)pyrimidin-2-amine is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of halogenated pyrimidines as starting materials and subsequent functionalization with amines .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the regioselective reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was studied, and the product's structure was confirmed by X-ray analysis . This suggests that similar analytical methods could be used to determine the molecular structure of 5-Bromo-N-(pyridin-4-yl)pyrimidin-2-amine.
Chemical Reactions Analysis
Pyrimidine compounds can undergo various chemical reactions, including nucleophilic substitution and cyclization. The reactivity of the bromine atom in the 5-bromo-2,4-dichloro-6-methylpyrimidine allows for its displacement by ammonia, leading to substituted aminopyrimidines . Similarly, 5-Bromo-N-(pyridin-4-yl)pyrimidin-2-amine could participate in reactions with nucleophiles or serve as a precursor for cyclization reactions to form more complex heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of substituents such as bromine and pyridinyl groups can affect the compound's boiling point, solubility, and stability. While the specific properties of 5-Bromo-N-(pyridin-4-yl)pyrimidin-2-amine are not discussed in the provided papers, it can be inferred that its properties would be consistent with those of similar brominated pyrimidine compounds . These properties are crucial for the compound's handling and application in further chemical synthesis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Novel Derivatives : A study by Afrough et al. (2019) introduced a new methodology for the synthesis of novel pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives, using 5-bromo-4-[1-(5-bromo-2,6-dichloropyrimidin-4-yl)ethyl]-2-chloro-6-methylpyrimidine as a starting material (Afrough et al., 2019).
- Regioselective Displacement Reactions : Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, demonstrating the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product (Doulah et al., 2014).
Biological Activities
- Antibacterial and Antifungal Activities : Ranganatha et al. (2018) synthesized novel 5-bromo-2-chloropyrimidin-4-amine derivatives and evaluated their in vitro antibacterial and antifungal activities, finding significant antimicrobial activity in some compounds (Ranganatha et al., 2018).
- Anti-Thrombolytic and Biofilm Inhibition : Ahmad et al. (2017) described the synthesis of novel pyridine derivatives, including those derived from 5-bromo-2-methylpyridin-3-amine, and their evaluation for anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).
Chemical Properties and Reactions
- Crystallography Analysis : The study by Doulah et al. (2014) also included X-ray crystallography analysis of the reaction products, providing insights into the chemical structure and properties of the synthesized compounds (Doulah et al., 2014).
- Molecular Modelling Studies : Loidreau et al. (2015) conducted molecular modelling studies on a series of pyridopyrimidin-4-amines, synthesized from 5-bromo-2-chloronicotinonitrile, to evaluate their potential as inhibitors of Ser/Thr kinases (Loidreau et al., 2015).
Synthesis of Heterocycles
- Thiazepine Derivatives : Bazazan et al. (2013) reported the synthesis of new 5,7-diamino-5,11-dihydropyrimido[5,4-e][1,4]benzothiazepines, starting from 5-bromo-2,4-dichloro-6-(chloromethyl)pyrimidine (Bazazan et al., 2013).
- Pyrazolo[3,4-b]pyridine-Based Heterocycles : Abdel‐Latif et al. (2019) utilized 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine to construct new polyheterocyclic ring systems, demonstrating the versatility of bromopyrimidines in synthesizing complex heterocycles (Abdel‐Latif et al., 2019).
Eigenschaften
IUPAC Name |
5-bromo-N-pyridin-4-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h1-6H,(H,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQAMMQNVDCGEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC2=NC=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397694 |
Source


|
| Record name | 5-bromo-N-pyridin-4-ylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine | |
CAS RN |
887433-72-9 |
Source


|
| Record name | 5-bromo-N-pyridin-4-ylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

